TbrPDEB1 Inhibitory Potency: 17-Fold Improvement over Parent Cilomilast (Head-to-Head Comparison)
PDEB1-IN-1 (Compound 12b) demonstrates a 17.3-fold improvement in TbrPDEB1 inhibitory potency relative to the parent scaffold cilomilast (1), as measured within the same study using identical assay conditions [1]. This direct head-to-head comparison establishes that the specific structural modifications introduced in 12b—distal to the core cilomilast framework—confer a substantial potency gain that is not achievable with the unmodified parent compound. The sub-micromolar IC₅₀ of 0.95 μM positions PDEB1-IN-1 as a meaningful tool for target engagement studies, whereas the parent's 16.4 μM IC₅₀ renders it effectively inactive in most cellular or biochemical applications targeting TbrPDEB1 [1].
| Evidence Dimension | TbrPDEB1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.95 μM |
| Comparator Or Baseline | Cilomilast (parent compound 1): 16.4 μM |
| Quantified Difference | 17.3-fold improvement in potency |
| Conditions | Recombinant TbrPDEB1 enzyme assay; cAMP substrate; scintillation proximity assay (SPA) format; pH 7.4; 10 mM MgCl₂ |
Why This Matters
Procurement of PDEB1-IN-1 over cilomilast is essential for experiments requiring sub-micromolar target engagement; the parent compound is 17-fold weaker and will not produce meaningful TbrPDEB1 inhibition at physiologically relevant concentrations.
- [1] Amata E, Bland ND, Hoyt CT, Settimo L, Campbell RK, Pollastri MP. Repurposing human PDE4 inhibitors for neglected tropical diseases: design, synthesis and evaluation of cilomilast analogues as Trypanosoma brucei PDEB1 inhibitors. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4084-9. Table 2 (Compound 1 vs. 12b). View Source
